
1H-Benzimidazole-4-carboxylic acid, 2-(2-aminophenyl)-1-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Benzimidazole-4-carboxylic acid, 2-(2-aminophenyl)-1-methyl- is a heterocyclic aromatic organic compound. It is part of the benzimidazole family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a benzimidazole core with a carboxylic acid group at the 4-position, an amino group at the 2-position, and a methyl group at the 1-position.
准备方法
Synthetic Routes and Reaction Conditions: 1H-Benzimidazole-4-carboxylic acid, 2-(2-aminophenyl)-1-methyl- can be synthesized through various methods. One common approach involves the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic or basic conditions. The reaction typically proceeds as follows:
Cyclization Reaction: o-Phenylenediamine reacts with a carboxylic acid derivative (such as an ester or anhydride) in the presence of a catalyst (e.g., polyphosphoric acid or sulfuric acid) to form the benzimidazole ring.
Substitution Reaction: The resulting benzimidazole intermediate undergoes substitution reactions to introduce the amino and methyl groups at the desired positions.
Industrial Production Methods: Industrial production of 1H-Benzimidazole-4-carboxylic acid, 2-(2-aminophenyl)-1-methyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Steps: Including crystallization, filtration, and recrystallization to obtain the final product with the desired purity.
化学反应分析
Types of Reactions: 1H-Benzimidazole-4-carboxylic acid, 2-(2-aminophenyl)-1-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the benzimidazole ring.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Such as halogens, alkyl halides, or acyl chlorides for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted benzimidazole derivatives.
科学研究应用
1H-Benzimidazole-4-carboxylic acid, 2-(2-aminophenyl)-1-methyl- has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Biological Research: It is used as a probe to study enzyme interactions, protein binding, and cellular pathways.
Industrial Applications: The compound is explored for its use in the synthesis of advanced materials, such as polymers and dyes.
作用机制
The mechanism of action of 1H-Benzimidazole-4-carboxylic acid, 2-(2-aminophenyl)-1-methyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity, disrupt cellular processes, or modulate signaling pathways. The exact mechanism depends on the specific biological target and the context of its application.
相似化合物的比较
1H-Benzimidazole-4-carboxylic acid, 2-(2-aminophenyl)-1-methyl- can be compared with other benzimidazole derivatives, such as:
1H-Benzimidazole-2-carboxylic acid: Lacks the amino and methyl groups, resulting in different biological activities.
1H-Benzimidazole-5-carboxylic acid: Has a carboxylic acid group at a different position, affecting its chemical reactivity and applications.
2-Methyl-1H-benzimidazole: Lacks the carboxylic acid and amino groups, leading to distinct properties and uses.
The uniqueness of 1H-Benzimidazole-4-carboxylic acid, 2-(2-aminophenyl)-1-methyl- lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it valuable for various research and industrial applications.
属性
CAS 编号 |
560086-22-8 |
|---|---|
分子式 |
C15H13N3O2 |
分子量 |
267.28 g/mol |
IUPAC 名称 |
2-(2-aminophenyl)-1-methylbenzimidazole-4-carboxylic acid |
InChI |
InChI=1S/C15H13N3O2/c1-18-12-8-4-6-10(15(19)20)13(12)17-14(18)9-5-2-3-7-11(9)16/h2-8H,16H2,1H3,(H,19,20) |
InChI 键 |
VUWSBNTVIVITPN-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=CC=CC(=C2N=C1C3=CC=CC=C3N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


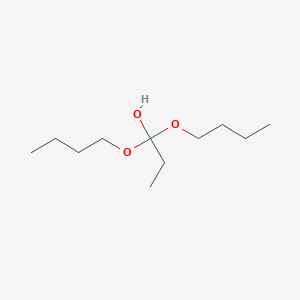
![2-[2-(4-Methoxyphenyl)ethenyl]-1,3-dioxolane](/img/structure/B12573407.png)
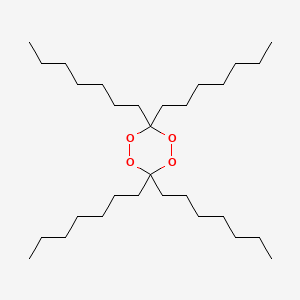
![Acetamide,N-(3-ethoxypropyl)-2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-](/img/structure/B12573421.png)
![4-{[(4-Chlorophenyl)sulfanyl]methyl}-1,3-dioxolan-2-one](/img/structure/B12573432.png)
![Bis[(7-oxabicyclo[4.1.0]heptan-2-yl)methyl] hexanedioate](/img/structure/B12573435.png)
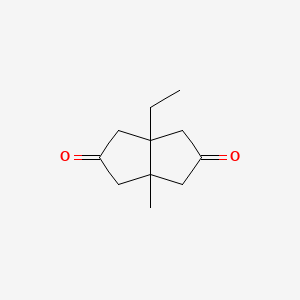
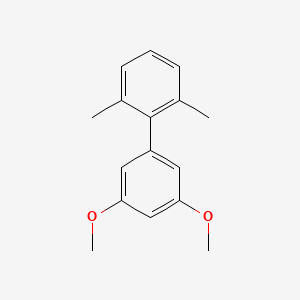
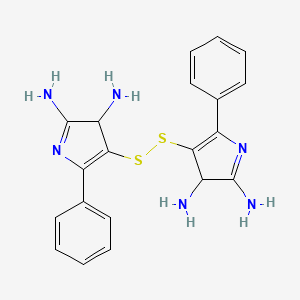
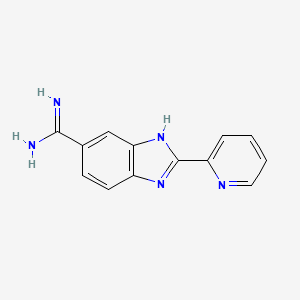
![4-[(R)-Butane-1-sulfinyl]but-1-ene](/img/structure/B12573484.png)
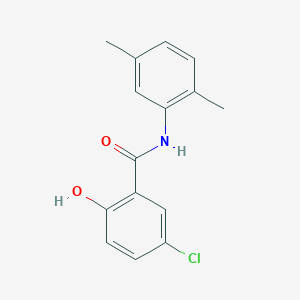
![1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid,3,6-diphenyl-,1,1-dimethylethyl ester,(3R,5R,6S)-](/img/structure/B12573493.png)

